Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid
Description
Guanidine-Morpholine Hybrid Scaffold Configuration
The guanidine-morpholine hybrid scaffold represents a unique architectural motif that combines the planar, highly basic guanidine functionality with the three-dimensional morpholine ring system. The guanidine groups serve as central coordination points, linking two morpholine-containing arms through flexible propyl chains. This configuration creates a molecule with distinct regions of varying polarity and hydrogen bonding capacity. The guanidine moieties, with their characteristic planar geometry and delocalized positive charge, provide strong electrostatic interaction sites, while the morpholine rings contribute both hydrophobic character and additional hydrogen bonding potential through their nitrogen and oxygen atoms.
The propyl linker segments connecting the guanidine and morpholine components exhibit significant conformational freedom, allowing for various spatial arrangements of the terminal morpholine rings relative to the central guanidine groups. This flexibility enables the molecule to adopt different conformations depending on environmental conditions and intermolecular interactions. The carbon-carbon bonds within the propyl chains can rotate freely around their single-bond axes, creating a dynamic system where the morpholine rings can explore a wide range of spatial positions relative to the guanidine core.
Crystallographic studies of related guanidinium compounds have revealed characteristic hydrogen bonding patterns that influence molecular packing and stability. The guanidine groups in this compound likely participate in similar hydrogen bonding networks, with the amino groups serving as hydrogen bond donors and the imine nitrogen acting as a potential acceptor site. These interactions play crucial roles in determining the preferred conformations of the hybrid scaffold and its overall three-dimensional organization.
The hybrid nature of this scaffold creates multiple interaction sites that can simultaneously engage in different types of molecular interactions. The guanidine portions provide strong ionic and hydrogen bonding capabilities, while the morpholine rings offer additional hydrogen bonding potential along with hydrophobic interaction sites. This combination of interaction types enables the compound to participate in complex molecular recognition processes and influences its behavior in various chemical environments.
Sulfuric Acid Counterion Coordination Geometry
The sulfuric acid component serves as the counterion species, balancing the positive charges of the two guanidine groups while simultaneously participating in the overall structural organization of the compound. The sulfate anion adopts a tetrahedral geometry with four oxygen atoms arranged symmetrically around the central sulfur atom. This tetrahedral configuration provides multiple sites for hydrogen bonding interactions with the guanidine cations, creating a stable ionic complex that defines the compound's solid-state structure.
Crystallographic investigations of guanidinium sulfate systems have demonstrated that these compounds exhibit remarkable tendency to crystallize in noncentrosymmetric structures. The sulfate anions participate in extensive hydrogen bonding networks with the guanidine cations, creating characteristic six-membered ring motifs through the coordination of three guanidinium cations and three sulfate anions. These ring structures serve as fundamental building blocks that propagate through the crystal lattice, forming extended two-dimensional sheets and three-dimensional frameworks.
The coordination geometry around the sulfate anion involves multiple hydrogen bonding interactions with the amino groups of the guanidine moieties. Each sulfate oxygen atom can accept hydrogen bonds from neighboring guanidine groups, creating a complex network of intermolecular interactions. The tetrahedral geometry of the sulfate anion optimizes these hydrogen bonding interactions while maintaining favorable electrostatic contact with the positively charged guanidine groups.
The specific coordination pattern in this compound likely involves both direct coordination between the sulfate anion and the guanidine groups, as well as water-mediated interactions if hydrated forms exist. The presence of the morpholine rings and propyl linkers creates additional complexity in the coordination environment, as these groups may also participate in secondary interactions that influence the overall coordination geometry.
| Property | Value |
|---|---|
| Molecular Formula | C16H38N8O6S |
| Molecular Weight | 470.6 g/mol |
| CAS Number | 14279-76-6 |
| Sulfate Coordination | Tetrahedral |
| Guanidine Groups | 2 |
| Morpholine Rings | 2 |
Chair versus Skew-Boat Conformations of Morpholine Moieties
The morpholine rings within the this compound structure can adopt multiple conformations, with the chair and skew-boat forms representing the primary conformational states. Advanced spectroscopic studies using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have revealed that morpholine preferentially adopts chair conformations, with two distinct variants designated as Chair-Equatorial and Chair-Axial based on the orientation of the nitrogen-hydrogen bond.
The Chair-Equatorial conformation represents the most thermodynamically stable arrangement, with the nitrogen-hydrogen bond positioned in the equatorial plane of the six-membered ring. In contrast, the Chair-Axial conformation places the nitrogen-hydrogen bond in an axial position perpendicular to the ring plane. Precise measurements have determined that the Chair-Equatorial conformer exhibits greater stability than the Chair-Axial form by approximately 109 ± 4 wavenumbers, corresponding to an energy difference of approximately 1.3 kilojoules per mole.
Computational investigations employing high-level theoretical methods have established that chair conformers possess significantly lower energy compared to skew-boat conformations, with energy differences exceeding 7.5 kilocalories per mole favoring the chair forms. This substantial energy difference ensures that morpholine predominantly exists in chair conformations under normal conditions, with skew-boat forms representing only minor contributors to the conformational ensemble.
The conformational preferences of the morpholine rings in this compound are influenced by several factors, including intramolecular interactions with the propyl linker and guanidine groups, intermolecular interactions with neighboring molecules, and the crystalline environment created by the sulfate counterions. The presence of the propyl substituent at the nitrogen atom may slightly modify the relative stabilities of the chair conformers compared to unsubstituted morpholine, but the overall preference for chair conformations remains unchanged.
Two-dimensional potential energy surface calculations have revealed that both Chair-Equatorial and Chair-Axial conformations represent stable minima on the conformational landscape, with relatively low energy barriers for interconversion between these forms. This conformational flexibility allows the morpholine rings to adjust their orientations in response to local molecular environment changes, contributing to the overall adaptability of the this compound structure.
| Conformation | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Chair-Equatorial | 0 | 0 | Highest |
| Chair-Axial | 109 ± 4 | 1.3 ± 0.05 | High |
| Skew-Boat | >6000 | >70 | Low |
The conformational analysis reveals that the morpholine moieties within this compound predominantly adopt chair conformations, with both equatorial and axial variants contributing to the overall structural ensemble. The preference for these conformations stems from optimal orbital overlap, minimized steric interactions, and favorable electrostatic arrangements within the six-membered heterocyclic rings. These conformational preferences significantly influence the compound's three-dimensional structure, intermolecular interactions, and overall physical properties.
Properties
IUPAC Name |
2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N4O.H2O4S/c2*9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h2*1-7H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVERXWAZQKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C(N)N.C1COCCN1CCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid, with the molecular formula C₁₆H₃₈N₈O₆S and CAS number 14279-76-6, is a compound featuring two guanidine units linked to morpholine groups. This structure suggests potential applications in various biological and chemical contexts, particularly due to the presence of guanidine, which is known for its antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound consists of:
- Two guanidine groups : Known for their ability to disrupt cell membranes in microbes.
- Morpholine linkages : Enhancing solubility and potentially influencing biological interactions.
- Sulfuric acid component : Implicating its use in acidic environments and enhancing reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The guanidine group can disrupt microbial cell membranes, suggesting potential as an antimicrobial agent. Studies have shown that similar guanidine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The structural features may contribute to selective activity against specific tumor types.
- Catalytic Potential : The combination of guanidine and sulfuric acid may provide unique catalytic properties in organic synthesis, although further research is required to elucidate these capabilities.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Guanidines typically interact with lipid bilayers, leading to increased permeability and cell lysis in bacteria.
- Hydrogen Bonding : The ability of the guanidine group to form hydrogen bonds may facilitate interactions with biological macromolecules, influencing cellular processes.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could explain its antitumor effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid | C₁₄H₃₄N₈O₆S | Shorter alkyl chain; different biological activity potential |
| N,N'-Diethylguanidine | C₆H₁₄N₂ | Simpler structure; lacks morpholine |
| 1,3-Dimethylbiguanide | C₇H₁₈N₄ | Primarily antidiabetic; structurally distinct |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that guanidine derivatives exhibited MIC values ranging from 20–40 µM against Staphylococcus aureus and E. coli, indicating promising antibacterial activity .
- Antitumor Activity : Research on thioamide derivatives showed selective cytotoxicity against various cancer cell lines, with GI50 values indicating effective inhibition . This suggests that this compound may similarly affect tumor cells.
- Catalytic Applications : Investigations into the catalytic properties of guanidines have shown potential for use in organic reactions, indicating that this compound could serve as a catalyst under specific conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Catalytic Guanidine Derivatives
N,N′,N″-Tris(3-(dimethylamino)-propyl)guanidine
- Structure: Guanidine core with three dimethylaminopropyl groups.
- Applications: High-efficiency catalyst in biodiesel synthesis. Achieves 95.8% conversion with 1-butanol and waste cooking oil .
- Steric Effects: Tris-substitution increases steric hindrance, possibly reducing accessibility compared to the bis-substituted morpholinylpropyl derivative. Solubility: Dimethylamino groups may reduce polarity, affecting solubility in polar reaction media.
This compound
Pharmaceutical Guanidine Derivatives
2-tert-Butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine (CAS 71079-94-2)
- Structure: Guanidine with bulky tert-butyl, quinoline, and thiazole substituents.
- Applications : Likely a pharmaceutical intermediate or bioactive agent due to aromatic and heterocyclic moieties .
- Comparison: Bioavailability: Quinoline and thiazole groups enhance lipophilicity, favoring membrane permeability. Morpholinylpropyl groups may improve water solubility. Target Specificity: Bulky substituents in the thiazol-guanidine derivative could enable selective binding to biological targets, unlike the simpler morpholinylpropyl analog.
Sulfonic and Phosphonic Acid Derivatives
Impurity C(EP) ([1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl]bis(phosphonic Acid))
- Structure : Phosphonic acid derivative with pyridine and hydroxy groups.
- Applications : Pharmaceutical impurity standard; chelating agent in metal ion sequestration .
- Coordination Chemistry: Phosphonic acids excel in metal chelation, whereas the guanidine-morpholine system may favor organic catalysis.
Data Tables
Table 1: Structural and Functional Comparison of Guanidine Derivatives
Table 2: Acidic Counterion Comparison
Preparation Methods
Formation of 2-(3-morpholin-4-ylpropyl)guanidine Intermediate
- Starting Materials: Morpholine and guanidine derivatives.
- Reaction Conditions: The morpholine ring is alkylated with a suitable 3-carbon linker bearing a guanidine group or its precursor.
- Typical Reaction: Alkylation mediated by a base such as potassium carbonate in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions.
- Outcome: High-yield formation of 2-(3-morpholin-4-ylpropyl)guanidine.
Conversion to Sulfate Salt
- Acid Treatment: The free base 2-(3-morpholin-4-ylpropyl)guanidine is reacted with sulfuric acid.
- Conditions: Controlled addition of concentrated sulfuric acid to the free base solution under cooling to maintain temperature and avoid decomposition.
- Result: Formation of the bis(guanidine) sulfate salt, improving compound stability and crystallinity.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Morpholine + 3-chloropropyl derivative | Potassium carbonate, acetonitrile, reflux | 2-(3-morpholin-4-ylpropyl)guanidine | High yield, base-mediated alkylation |
| 2 | 2-(3-morpholin-4-ylpropyl)guanidine + H2SO4 | Sulfuric acid, cooling, controlled addition | Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid | Salt formation, crystallization |
Purification and Isolation
- Crystallization: The crude sulfate salt is purified by crystallization from solvents such as isopropanol or methanol.
- Filtration: Solid crystals are filtered and washed to remove impurities.
- Drying: The final product is dried under vacuum to obtain the pure sulfate salt.
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in the alkylation step ensures minimal side reactions and high conversion rates.
- Sulfuric acid addition must be carefully controlled due to exothermic nature and to prevent degradation of the guanidine moiety.
- Crystallization improves product quality significantly compared to other isolation methods.
- The morpholine group enhances solubility and facilitates hydrogen bonding, which is beneficial for downstream applications.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H20N4O5S |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 13910-60-6 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water, methanol |
| Melting Point | Data not explicitly reported |
| IUPAC Name | 2-(3-morpholin-4-ylpropyl)guanidine; sulfuric acid |
Q & A
Basic: What are the standard protocols for synthesizing and characterizing Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid?
Methodological Answer:
Synthesis typically involves stepwise alkylation and sulfonation. For example, guanidine derivatives can be alkylated with 3-(morpholin-4-yl)propyl halides under basic conditions, followed by sulfuric acid treatment to form the sulfate salt. Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm morpholine and guanidine moieties.
- HPLC for purity assessment, using ion-pair chromatography to resolve charged species .
- Elemental analysis to validate stoichiometry.
Standard test solutions (e.g., acid-base titrants) should follow USP guidelines for reproducibility, including controlled pH adjustments and inert atmosphere handling to prevent oxidation .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict intermediates and transition states. For instance:
- Reaction path searches identify low-energy pathways for alkylation or sulfonation steps.
- Solvent effects are modeled using COSMO-RS to optimize dielectric environments.
ICReDD’s integrated approach combines computational predictions with high-throughput screening to narrow experimental conditions, reducing trial-and-error cycles .
Table 1: Computational vs. Experimental Yield Comparison (Hypothetical Data)
| Parameter | DFT Prediction | Experimental Yield |
|---|---|---|
| Alkylation Step | 85% | 78% (±3%) |
| Sulfonation | 92% | 88% (±2%) |
Advanced: What mechanistic insights exist for sulfuric acid’s role in stabilizing the guanidine-sulfonate complex?
Methodological Answer:
Sulfuric acid acts as both a proton donor and stabilizer via:
- Hydrogen bonding between sulfate ions and guanidine’s NH groups.
- Coulombic interactions between the morpholine’s tertiary amine and sulfate.
Reactor design (e.g., continuous stirred-tank reactors) enhances mixing efficiency, critical for maintaining ionic equilibrium .
Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
Discrepancies often arise from unaccounted solvent dynamics or side reactions. Strategies include:
- Sensitivity analysis to identify critical parameters (e.g., temperature, solvent polarity).
- In-situ FTIR to monitor intermediate formation.
- Factorial design (e.g., 2³ designs) to isolate variables like acid concentration or reaction time .
Basic: What safety protocols apply for handling sulfuric acid derivatives in synthesis?
Methodological Answer:
- PPE : Acid-resistant gloves (e.g., nitrile), face shields, and lab coats.
- Ventilation : Use fume hoods during sulfonation to avoid inhalation of SO₃ vapors.
- Spill management : Neutralize with sodium bicarbonate or calcium carbonate .
Advanced: How does structural modification of the morpholine ring affect bioactivity?
Methodological Answer:
- Morpholine substituents alter lipophilicity and bioavailability. For example:
Advanced: What factorial design approaches optimize synthesis yield and purity?
Methodological Answer:
A 3-factor Box-Behnken design evaluates:
- Temperature (40–80°C).
- Molar ratio (guanidine:alkylating agent, 1:1–1:2).
- Reaction time (6–24 hrs).
Response surface methodology (RSM) identifies optimal conditions, reducing experiments by 50% compared to one-variable-at-a-time approaches .
Table 2: Factorial Design Parameters (Hypothetical Optimization)
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 50°C | 70°C | 65°C |
| Molar Ratio | 1:1.2 | 1:1.8 | 1:1.6 |
| Reaction Time | 12 hrs | 18 hrs | 16 hrs |
Basic: Which analytical techniques differentiate between sulfate and sulfonate derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
